N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-12-14-4-3-7-19(14)8-9-20(12)10-15(21)18-16(2,11-17)13-5-6-13/h3-4,7,12-13H,5-6,8-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSODEKJAEPDZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1CC(=O)NC(C)(C#N)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the cyano group: This step may involve nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Construction of the pyrrolo[1,2-a]pyrazine ring: This can be synthesized through cyclization reactions involving appropriate precursors, such as pyrazine derivatives and suitable amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: The compound could inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA/RNA interactions: Potential to bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide | C21H16N4OS3 | 436.58 | 879358-65-3 | Pyrrolo[1,2-a]pyrazine core, cyclopropylethyl-cyano group, thioether/sulfonyl linkages |
| N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-pyrrolo[1,2-a]pyrazin-2-yl}acetamide | C15H11F3N4O3 | 352.28 | 1788591-56-9 | Dimethylpropyl-cyano substituent, trifluoromethyl group |
| N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide | C14H18N6O2 | 302.33 | 1197512-32-5 | Pyrazolo[3,4-d]pyrimidine core, oxo group at position 4 |
| N-(1-cyano-1-methylpropyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide | C15H18N4O | 270.33 | 1333537-66-8 | Imidazo[1,2-a]pyridine core, methyl group at position 8 |
| 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide | C21H16N4OS3 | 436.58 | Not provided | Oxadiazole core, diphenylmethyl substituent, sulfanyl linkage |
Structural Analysis
Core Heterocyclic Systems
- The pyrrolo[1,2-a]pyrazine core in the target compound (Figure 1a) is distinct from the pyrazolo[3,4-d]pyrimidine () and imidazo[1,2-a]pyridine () systems in analogs.
- The oxadiazole -containing analog () introduces a sulfur atom and a five-membered heterocycle, enhancing rigidity compared to the fused bicyclic system in the target compound.
Substituent Variations
- The cyclopropylethyl-cyano group in the target compound contrasts with the dimethylpropyl-cyano group in and the methylpropyl-cyano group in . Cyclopropyl groups are known to improve metabolic stability by reducing oxidation .
- Trifluoromethyl (CF₃) groups in the analog from enhance lipophilicity and may influence bioavailability .
Functional Groups
Physicochemical Properties
- Molecular Weight : The target compound (436.58 g/mol) is heavier than analogs like the imidazopyridine derivative (270.33 g/mol), primarily due to its complex heterocycle and sulfur-containing substituents.
- Polarity : The presence of multiple nitrogen atoms and sulfur in the target compound may increase polarity compared to the CF₃-containing analog (), which is more lipophilic.
Biological Activity
N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a cyano group, a cyclopropyl moiety, and a pyrrolo[1,2-a]pyrazine ring. Its molecular formula is , with a molecular weight of approximately 256.31 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter pathways.
- Antioxidant Properties : Some studies suggest that derivatives of pyrrolo[1,2-a]pyrazines possess antioxidant activity, which could protect cells from oxidative stress.
Antitumor Activity
Several studies have investigated the antitumor potential of pyrrolo[1,2-a]pyrazine derivatives. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that certain derivatives exhibit significant cytotoxicity against breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| A549 (Lung) | 3.5 | G2/M phase arrest |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties:
- Animal Models : In models of acute inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in edema compared to control groups.
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (10 mg/kg) | 45 |
| Compound (20 mg/kg) | 65 |
Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound. They found that one derivative exhibited an IC50 value of 4 µM against MCF-7 cells and was able to induce apoptosis through caspase activation pathways.
Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce neuronal cell death induced by oxidative stress by enhancing the expression of antioxidant enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
